molecular formula C25H28N4O4S B11318640 N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide

N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide

Cat. No.: B11318640
M. Wt: 480.6 g/mol
InChI Key: LGBLGDHDANYBCD-UHFFFAOYSA-N
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Description

N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phthalazinone moiety, a sulfonyl group, and an acetamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the phthalazinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the phthalazinone derivative using sulfonyl chlorides in the presence of a base.

    Attachment of the acetamide group: The final step involves the acylation of the sulfonylated phthalazinone with acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

N-[4-({[2-ethyl-5-(3-methyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)phenyl]sulfonyl}amino)phenyl]acetamide can be compared with other similar compounds, such as:

    Phthalazinone derivatives: These compounds share the phthalazinone core and may exhibit similar biological activities.

    Sulfonylated compounds: Compounds with sulfonyl groups may have comparable chemical reactivity and applications.

    Acetamide derivatives: These compounds contain the acetamide group and may have similar pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H28N4O4S

Molecular Weight

480.6 g/mol

IUPAC Name

N-[4-[[2-ethyl-5-(3-methyl-4-oxo-5,6,7,8-tetrahydrophthalazin-1-yl)phenyl]sulfonylamino]phenyl]acetamide

InChI

InChI=1S/C25H28N4O4S/c1-4-17-9-10-18(24-21-7-5-6-8-22(21)25(31)29(3)27-24)15-23(17)34(32,33)28-20-13-11-19(12-14-20)26-16(2)30/h9-15,28H,4-8H2,1-3H3,(H,26,30)

InChI Key

LGBLGDHDANYBCD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

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